molecular formula C12H15NO B299586 1-(3,5-Dimethylphenyl)pyrrolidin-2-one

1-(3,5-Dimethylphenyl)pyrrolidin-2-one

Cat. No. B299586
M. Wt: 189.25 g/mol
InChI Key: OQCOZQAALBYNRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethylphenyl)pyrrolidin-2-one, commonly known as DMPK, is a synthetic compound that belongs to the class of pyrrolidones. It is widely used in scientific research for its unique properties, including its ability to cross the blood-brain barrier and its potential as a therapeutic agent for various diseases.

Mechanism Of Action

DMPK works by inhibiting the activity of the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting MAO, DMPK increases the levels of these neurotransmitters in the brain, leading to improved cognitive function and neuroprotection.

Biochemical And Physiological Effects

DMPK has been shown to have a range of biochemical and physiological effects, including the ability to increase levels of neurotransmitters in the brain, reduce oxidative stress, and prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.

Advantages And Limitations For Lab Experiments

DMPK has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier and its potential as a therapeutic agent for various diseases. However, it also has some limitations, including its potential toxicity and the need for further research to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on DMPK, including further studies on its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and drug addiction. Additionally, research is needed to determine the optimal dosage and administration of DMPK and to investigate its potential side effects and interactions with other drugs.

Scientific Research Applications

DMPK has been extensively studied for its potential as a therapeutic agent in various diseases, including Alzheimer's disease, Parkinson's disease, and drug addiction. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of these diseases.

properties

Product Name

1-(3,5-Dimethylphenyl)pyrrolidin-2-one

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C12H15NO/c1-9-6-10(2)8-11(7-9)13-5-3-4-12(13)14/h6-8H,3-5H2,1-2H3

InChI Key

OQCOZQAALBYNRH-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)N2CCCC2=O)C

Canonical SMILES

CC1=CC(=CC(=C1)N2CCCC2=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

An oven-dried resealable Schlenk tube was charged with CuI (2.0 mg, 0.0105 mmol, 1.0 mol %), K3PO4 (450 mg, 2.12 mmol), evacuated and backfilled with argon. trans-1,2-Cyclohexanediamine (13 μL, 0.108 mmol, 10 mol %), 5-iodo-m-xylene (150 μL, 1.04 mmol), 2-pyrrolidinone (94 μL, 1.24 mmol) and dioxane (1.0 mL) were added under argon. The Schlenk tube was sealed and the reaction mixture was stirred magnetically at 110° C. for 24 h. The resulting pale yellow suspension was cooled to room temperature and filtered through a 0.5×1 cm pad of silica gel eluting with 10 mL of ethyl acetate. The filtrate was concentrated and the residue was purified by flash chromatography on silica gel (2×20 cm; hexane-ethyl acetate 3:2; 20 mL fractions). Fractions 12-23 provided 193 mg (98% yield) of the product as white crystals. 1H NMR (400 MHz, CDCl3): δ 7.23 (s, 2H), 6.82 (s, 1H), 3.85 (t, J=7.1 Hz, 2H), 2.61 (t, J=8.1 Hz, 2H), 2.34 (s, 6H), 2.16 (tt, J=8.1, 7.1 Hz, 2H). 13C NMR (100 MHz, CDCl3): δ 174.1, 139.2, 138.4, 126.3, 118.0, 49.1, 32.8, 21.5, 18.1. IR (neat, cm−1): 1692, 1596, 1480, 1393, 1333, 1247, 852. Anal. Calcd for C12H15NO: C, 76.16; H, 7.99. Found: C, 76.06; 8.06.
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13 μL
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150 μL
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94 μL
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1 mL
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450 mg
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reactant
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2 mg
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catalyst
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Yield
98%

Synthesis routes and methods III

Procedure details

A test tube with a screw thread was equipped with a 10×3 mm Teflon-coated stirring bar and charged with CuI (9.6 mg, 0.050 mmol, 5.0 mol %) and K5P3O10 (Strem, finely ground, 430 mg, 0.96 mmol). The test tube was closed with an open-top screw cap fitted with a Teflon-lined silicon rubber septum, evacuated through a 21-gauge needle, and then backfilled with argon. Meanwhile, a stock solution of 5-iodo-m-xylene (2.16 mL), 2-pyrrolidinone (1.40 mL), and dodecane (internal GC standard, 0.68 mL) in toluene (15 mL) was prepared in a 25 mL pear-shaped flask under argon. A portion of the stock solution (1.28 mL) containing 1.0 mmol of 5-iodo-m-xylene and 1.2 mmol of 2-pyrrolidinone was added using a syringe, followed by N-methylethylenediamine (8.9 μL, 1.0 mmol, 10 mol %). The reaction mixture in the test tube was stirred in a 60±15° C. oil bath for 5 h. The test tube was then allowed to reach room temperature, the screw cap was removed, and ethyl acetate (2 mL) was added. A 50-100 μL sample of the supernatant solution from the test tube was diluted with ethyl acetate (1 mL). GC analysis of the resulting solution indicated a 95% yield of N-(3,5-dimethylphenyl)-2-pyrrolidinone.
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9.6 mg
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catalyst
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Teflon
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Teflon
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solution
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1.28 mL
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1 mmol
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1.2 mmol
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8.9 μL
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Synthesis routes and methods IV

Procedure details

An oven-dried resealable Schlenk tube was charged with CuI (2.0 mg, 0.0105 mmol, 1.0 mol %), K3PO4 (450 mg, 2.12 mmol), evacuated and backfilled with nitrogen. trans-1,2-Cyclohexanediamine (13 μL, 0.108 mmol, 10 mol %), 5-iodo-m-xylene (150 μL, 1.04 mmol), 2-pyrrolidinone (94 μL, 1.24 mmol) and dioxane (1.0 mL) were added under nitrogen. The Schlenk tube was sealed and the reaction mixture was stirred magnetically at 110° C. for 23 h. The resulting pale brown suspension was cooled to room temperature, dodecane (235 μL, GC standard) was added, and the mixture was filtered through a Celite pad eluting with ethyl acetate. The GC analysis of the filtrate indicated a 99% yield of the product.
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13 μL
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150 μL
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94 μL
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reactant
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Quantity
1 mL
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solvent
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235 μL
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450 mg
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2 mg
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catalyst
Reaction Step Three
Yield
99%

Synthesis routes and methods V

Procedure details

An oven-dried Schlenk flask was evacuated and backfilled with argon. The flask was charged with bis(trans-N,N′-dimethyl-1,2-cyclohexanediamine)copper(II) bromide (12.8 mg, 0.025 mmol) and K3PO4 (330 mg, 1.55 mmol) and then evacuated and backfilled with argon, and toluene (1 mL), 3,5-dimethyliodobenzene (240 mg, 1.03 mmol), 2-pyrrolidinone (108 mg, 1.26 mmol), and dodecane (160 mg, 0.94 mmol, GC internal standard) were added through a rubber septum. The septum was removed: the flask was sealed with a Teflon screwcap, and the mixture was stirred at room temperature for 2 min and then heated to 80° C. with stirring until the starting aryl iodide had been completely consumed as judged by GC analysis. The mixture was cooled to room temperature, diluted with ethyl acetate, and filtered through Celite to give 96% GC yield of the title compound.
[Compound]
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bis(trans-N,N′-dimethyl-1,2-cyclohexanediamine)copper(II) bromide
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12.8 mg
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330 mg
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240 mg
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108 mg
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160 mg
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1 mL
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